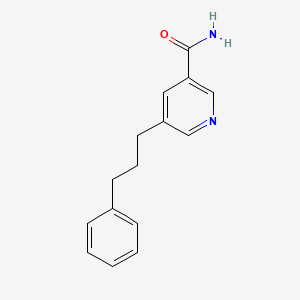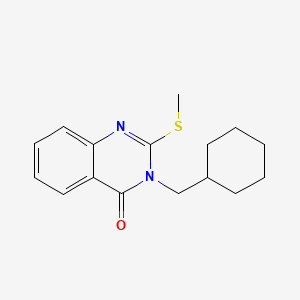
3-(2-chlorophenyl)-N,N-diisobutylacrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(2-Chlorophenyl)-N,N-diisobutylacrylamide is a compound of interest in the field of organic chemistry. Its unique structure has prompted studies into its synthesis, molecular structure, and various chemical properties.
Synthesis Analysis
The synthesis of closely related N-aryl amides, including those with chlorophenyl groups, has been explored in depth. For instance, Sagar et al. (2018) synthesized and structurally characterized six closely related N-[3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl]arylamides (Sagar, Yathirajan, Rathore, & Glidewell, 2018).
Molecular Structure Analysis
The molecular structure of these compounds is often characterized by X-ray crystallography. For example, studies by Sagar et al. (2018) revealed insights into the molecular conformations and hydrogen bonding in these compounds (Sagar, Yathirajan, Rathore, & Glidewell, 2018).
Chemical Reactions and Properties
The chemical reactivity of chlorophenyl compounds has been studied extensively. Compounds like N-(3-chlorophenethyl)-2-(4-isobutylphenyl)propanamide, synthesized by Manolov et al. (2022), offer insights into the chemical reactions involving chlorophenyl groups (Manolov, Ivanov, Bojilov, & Kalinova, 2022).
Physical Properties Analysis
The physical properties of chlorophenyl-containing compounds are often determined by their molecular structure and intermolecular interactions. The research by Sagar et al. (2018) into the structures of N-aryl amides provides a basis for understanding the physical properties of these compounds (Sagar, Yathirajan, Rathore, & Glidewell, 2018).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, of chlorophenyl acrylamides are closely linked to their molecular structure. The studies by Manolov et al. (2022) and Sagar et al. (2018) shed light on the chemical behavior of these compounds (Manolov, Ivanov, Bojilov, & Kalinova, 2022); (Sagar, Yathirajan, Rathore, & Glidewell, 2018).
Scientific Research Applications
Environmental Impact and Remediation
Oxidation and Toxicity Assessment
Chlorophenols, including derivatives related to 3-(2-chlorophenyl)-N,N-diisobutylacrylamide, have been studied for their environmental impact, particularly in water treatment processes. Advanced Oxidation Processes (AOPs) using Fe(III) homogeneous photocatalysis under UV light have shown effectiveness in degrading chlorophenols, reducing their toxicity in aquatic environments. These findings are significant for wastewater treatment strategies aimed at mitigating the environmental footprint of chlorophenols (Andreozzi et al., 2011).
Degradation by Catalysis
Research on copper-doped titanium dioxide has demonstrated its ability to degrade chlorophenols under visible light, highlighting an environmentally friendly approach to addressing chlorophenol contamination. This catalytic method offers a promising avenue for the efficient removal of toxic compounds from the environment, showcasing the broader applications of chlorophenyl compounds in catalysis and environmental remediation (Lin et al., 2018).
Chemical Synthesis and Application
Luminescent Agents for Biological Imaging
A study on 3-chloromethylpyridyl bipyridine fac-tricarbonyl rhenium highlights its application as a thiol-reactive luminescent agent for fluorescence microscopy, demonstrating its accumulation in mitochondria. This application represents a critical step forward in the development of specific imaging tools for biological research (Amoroso et al., 2008).
Hydrophobic Deep Eutectic Solvents for Pollutant Extraction
The use of hydrophobic deep eutectic solvents (HDESs) for extracting chlorophenols from wastewater underscores the versatility of chlorophenyl compounds in developing novel extraction solvents. This research indicates high efficiency in removing chlorophenols, suggesting potential applications in industrial wastewater treatment processes (Adeyemi et al., 2020).
Biological Interactions
Receptor Agonist Activities
The discovery of nonpeptide agonists of the GPR14/urotensin-II receptor, such as 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one, showcases the biological relevance of chlorophenyl derivatives in modulating receptor activities. This research could pave the way for the development of new therapeutic agents targeting specific receptor pathways (Croston et al., 2002).
properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-N,N-bis(2-methylpropyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClNO/c1-13(2)11-19(12-14(3)4)17(20)10-9-15-7-5-6-8-16(15)18/h5-10,13-14H,11-12H2,1-4H3/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAPFDHXMIPSQFL-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)C(=O)C=CC1=CC=CC=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CN(CC(C)C)C(=O)/C=C/C1=CC=CC=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide](/img/structure/B5600618.png)
![N-[4-(cyanomethyl)phenyl]-2-nitrobenzamide](/img/structure/B5600620.png)


![({5-[1-(2,3-dihydro-1-benzofuran-5-ylcarbonyl)piperidin-3-yl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5600653.png)
![9-(1-benzofuran-2-ylmethyl)-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5600655.png)
![N'-[(5-bromo-2-thienyl)methylene]-2-iodobenzohydrazide](/img/structure/B5600665.png)

![N-[4-(4-morpholinyl)-4-oxobutyl]nicotinamide](/img/structure/B5600673.png)


![2-amino-N-[3-(4,5-dimethyl-1,3-thiazol-2-yl)propyl]-3-ethyl-3H-imidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B5600690.png)
![1-[(4-ethoxy-2,3-dimethylphenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B5600704.png)
![N-[(5-methyl-2-pyrazinyl)methyl]imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5600709.png)